Tetrabromosilane

Catalog No.
S1895441
CAS No.
7789-66-4
M.F
SiBr4
Br4Si
M. Wt
347.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabromosilane

CAS Number

7789-66-4

Product Name

Tetrabromosilane

IUPAC Name

tetrabromosilane

Molecular Formula

SiBr4
Br4Si

Molecular Weight

347.7 g/mol

InChI

InChI=1S/Br4Si/c1-5(2,3)4

InChI Key

AIFMYMZGQVTROK-UHFFFAOYSA-N

SMILES

[Si](Br)(Br)(Br)Br

Canonical SMILES

[Si](Br)(Br)(Br)Br
  • Chemical Vapor Deposition: CVD is a technique used to deposit thin films of material onto a substrate. In the context of semiconductors, this process can be used to create the various layers that make up a transistor. SiBr4 can be used as a precursor for the deposition of silicon films through CVD. During CVD, SiBr4 gas reacts with other chemicals to decompose and deposit silicon on the substrate. [Source: Semiconductor Engineering; ]

Here are some of the advantages and challenges of using tetrabromosilane in CVD:

  • Advantages:

    • Tetrabromosilane has a relatively low decomposition temperature compared to some other silicon source materials used in CVD. This can be beneficial for processing delicate substrates that cannot withstand high temperatures.
    • It can also produce silicon films with good uniformity and purity.
  • Challenges:

    • Tetrabromosilane is a corrosive and toxic substance. This necessitates careful handling and specialized equipment to work with it safely.
    • Bromine, a byproduct of the decomposition process, can be difficult to remove from the deposited silicon film. This can adversely affect the electrical properties of the film.

Tetrabromosilane, also known as silicon tetrabromide, is an inorganic compound with the chemical formula SiBr₄. It appears as a colorless liquid with a suffocating odor and is highly reactive, particularly with moisture. The compound consists of one silicon atom covalently bonded to four bromine atoms, forming a tetrahedral molecular structure. Tetrabromosilane has a melting point of approximately -15 °C and a boiling point around 153 °C, making it liquid at room temperature . Its high reactivity is attributed to its tendency to hydrolyze in the presence of water, producing silicon dioxide and hydrobromic acid .

Tetrabromosilane is a hazardous compound due to the following reasons:

  • Toxicity: Hydrogen bromide gas released upon decomposition is toxic and can irritate the respiratory system [].
  • Corrosivity: Reacts with water and moisture to form hydrobromic acid, which is corrosive to skin, eyes, and respiratory tissues [].
  • Flammability: Not flammable itself, but reacts with some oxidizing agents [].

Safety Precautions:

  • Handle tetrabromosilane in a fume hood while wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator [].
  • Store in a tightly sealed container under an inert atmosphere to prevent moisture exposure [].
  • Spills should be cleaned up immediately following established safety protocols [].

  • Hydrolysis: When exposed to water, it reacts exothermically:
    SiBr4+2H2OSiO2+4HBr\text{SiBr}_4+2\text{H}_2\text{O}\rightarrow \text{SiO}_2+4\text{HBr}
  • Reactions with Alcohols and Amines: It reacts with alcohols to form alkoxysilanes:
    SiBr4+4ROHSi OR 4+4HBr\text{SiBr}_4+4\text{ROH}\rightarrow \text{Si OR }_4+4\text{HBr}
  • Grignard Reactions: Tetrabromosilane can react with metal alkyl halides to produce organosilicon compounds:
    SiBr4+nRMgXRSiBrn4+nMgXBr\text{SiBr}_4+n\text{RMgX}\rightarrow R\text{SiBr}_{n-4}+n\text{MgXBr}
  • Thermal Decomposition: Pyrolysis of tetrabromosilane followed by treatment with ammonia yields silicon nitride coatings .

Tetrabromosilane is not typically studied for biological activity due to its highly reactive nature and toxicity. It poses significant health hazards, including severe irritation to skin and eyes upon contact and respiratory distress if inhaled. Its reactivity with moisture makes it a compound that requires careful handling in laboratory environments .

Tetrabromosilane can be synthesized through several methods:

  • Direct Reaction: Silicon reacts with hydrogen bromide at elevated temperatures (around 600 °C):
    Si+4HBrSiBr4+2H2\text{Si}+4\text{HBr}\rightarrow \text{SiBr}_4+2\text{H}_2
  • Bromination of Silicon: A mixture of silicon and bromine can also yield tetrabromosilane:
    Si+Br2SiBr4\text{Si}+\text{Br}_2\rightarrow \text{SiBr}_4

These methods highlight the compound's formation from elemental silicon and bromine sources .

Tetrabromosilane has several important applications:

  • Chemical Vapor Deposition (CVD): It is utilized as a precursor for producing high-purity silicon-based thin films, crucial in the semiconductor industry for microchip manufacturing.
  • Organic Synthesis: As a reagent in various organic reactions, it facilitates the formation of silanes and other organosilicon compounds.
  • Silicon Nitride Production: Its pyrolysis followed by ammonia treatment is used to create silicon nitride coatings for ceramics and cutting tools .

Studies on interaction mechanisms involving tetrabromosilane primarily focus on its reactivity with other halides and organometallic compounds. For instance, redistribution reactions can occur between different silicon tetrahalides when heated, producing mixed halosilanes. This behavior indicates its potential role in synthesizing novel organosilicon materials .

Tetrabromosilane shares similarities with other tetrahalides of silicon, such as:

CompoundFormulaMelting PointBoiling PointUnique Features
TetrabromosilaneSiBr₄-15 °C153 °CHighly reactive; forms silicon dioxide upon hydrolysis
Silicon TetrachlorideSiCl₄-70 °C57 °CLess reactive than tetrabromosilane; used in CVD
Silicon TetraiodideSiI₄-37 °C97 °CHigher molecular weight; different reactivity profile
Silicon TetrafluorideSiF₄-121 °C-88 °CGas at room temperature; used in etching processes

Tetrabromosilane's unique properties include its higher reactivity compared to silicon tetrachloride and its specific applications in semiconductor manufacturing, making it distinct among similar compounds .

UNII

8GAC9YWL42

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.85%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.85%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (93.85%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (60%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (33.85%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (40%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7789-66-4

Wikipedia

Silicon(IV) bromide

General Manufacturing Information

Silane, tetrabromo-: ACTIVE

Dates

Modify: 2023-08-16

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